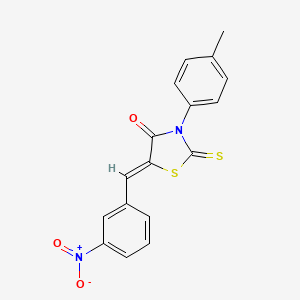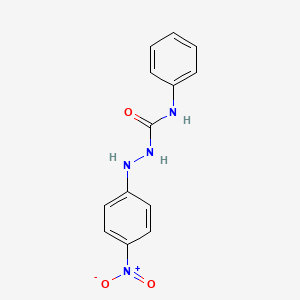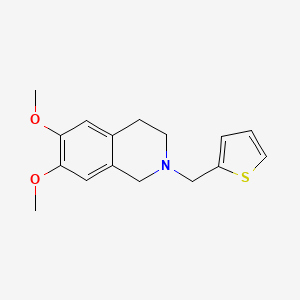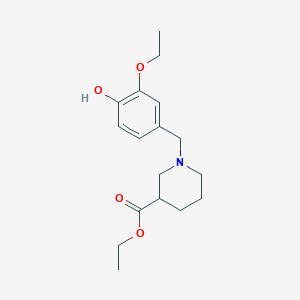
(5Z)-3-(4-methylphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-(4-methylphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring with a nitrobenzylidene and methylphenyl substituent, contributes to its potential pharmacological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-methylphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-methylbenzaldehyde with 3-nitrobenzaldehyde in the presence of a thiazolidinone precursor. Common reagents used in this synthesis include:
Thiazolidinone precursor: 2-thioxo-1,3-thiazolidin-4-one
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction
Solvents: Organic solvents such as ethanol or methanol
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. This may include:
Temperature control: Maintaining optimal temperatures for the condensation reaction
Purification techniques: Using crystallization, distillation, or chromatography to purify the final product
化学反应分析
Types of Reactions
(5Z)-3-(4-methylphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone
Reduction: Reduction of the nitro group to an amine
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst
Substitution reagents: Halogens, alkylating agents
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Amines
Substitution products: Halogenated or alkylated derivatives
科学研究应用
Chemistry
Catalysis: Used as a ligand in catalytic reactions
Material science:
Biology
Antimicrobial: Exhibits activity against various bacterial and fungal strains
Anti-inflammatory: Potential use in treating inflammatory conditions
Medicine
Anticancer: Investigated for its cytotoxic effects on cancer cells
Drug development: Potential lead compound for new drug discovery
Industry
Agriculture: Potential use as a pesticide or herbicide
Pharmaceuticals: Used in the synthesis of other pharmacologically active compounds
作用机制
The mechanism of action of (5Z)-3-(4-methylphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves interactions with various molecular targets and pathways. These may include:
Enzyme inhibition: Inhibiting key enzymes involved in microbial or cancer cell metabolism
Receptor binding: Binding to specific receptors to modulate biological responses
Pathway modulation: Affecting signaling pathways involved in inflammation or cell proliferation
相似化合物的比较
Similar Compounds
- (5Z)-3-(4-chlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(4-methoxyphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
- Substituent effects : The presence of a methyl group on the phenyl ring and a nitro group on the benzylidene moiety may enhance specific biological activities compared to similar compounds.
- Pharmacological profile : Unique combination of substituents may result in distinct pharmacological properties, making it a valuable compound for further research.
This article provides a general overview based on typical information about similar compounds. For precise details, consulting specific scientific literature or databases is recommended.
属性
IUPAC Name |
(5Z)-3-(4-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c1-11-5-7-13(8-6-11)18-16(20)15(24-17(18)23)10-12-3-2-4-14(9-12)19(21)22/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAUZFHHMQOBRX-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1H-indole](/img/structure/B3835253.png)

![2-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B3835259.png)
![1-[4-(4-Ethoxyphenyl)-2-hydroxyphenyl]ethanone](/img/structure/B3835262.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-1H-benzimidazole](/img/structure/B3835265.png)
![N-[(Z)-4-methylpentan-2-ylideneamino]-2-nitroaniline](/img/structure/B3835273.png)

![2,6-di-tert-butyl-4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B3835299.png)
![1-(4-ethylbenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B3835307.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B3835309.png)
![3'-oxo-2',5',6',8'-tetrahydro-3'H-spiro[1,3-dioxepane-2,7'-isoquinoline]-4'-carbonitrile](/img/structure/B3835315.png)
![4-amino-5-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-morpholin-4-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B3835323.png)

